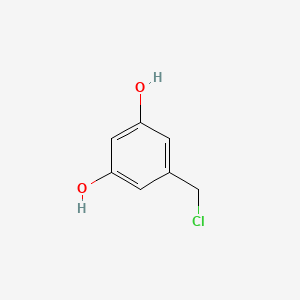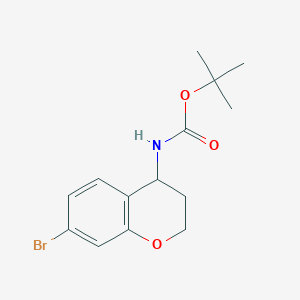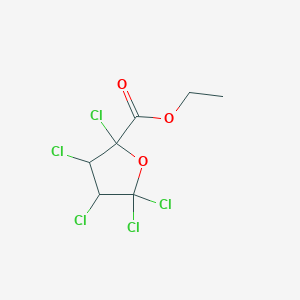![molecular formula C20H26N2O4 B13993708 8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 71471-61-9](/img/structure/B13993708.png)
8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of the morpholine ring and the hydroxyphenyl group adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of β,β′-tetramethylene glutarimide with 1,4-dibromo-butane at elevated temperatures (180–190 °C) for an extended period (20 hours) to form the spirocyclic core . The resulting intermediate is then further functionalized to introduce the hydroxyphenyl and morpholine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reaction conditions, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the spirocyclic core can be reduced to alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buspirone: A well-known anxiolytic agent with a similar spirocyclic structure.
Tandospirone: Another anxiolytic with a spirocyclic core.
Gepirone: Shares structural similarities and is used for its anxiolytic properties.
Uniqueness
8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione is unique due to the presence of the hydroxyphenyl and morpholine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
71471-61-9 |
|---|---|
Molekularformel |
C20H26N2O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
8-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H26N2O4/c23-17-4-3-16(11-15(17)14-21-7-9-26-10-8-21)22-18(24)12-20(13-19(22)25)5-1-2-6-20/h3-4,11,23H,1-2,5-10,12-14H2 |
InChI-Schlüssel |
SLMRBRJAPNKEPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)C3=CC(=C(C=C3)O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)




![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)
![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)

![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)



